2,3-Diiodobenzoic acid
Description
2,3-Diiodobenzoic acid is an aromatic carboxylic acid with iodine substituents at the 2 and 3 positions of the benzene ring relative to the carboxylic acid group. For example, it can be reduced to 2,3-diiodobenzyl alcohol and oxidized to 2,3-diiodobenzaldehyde, which serves as a critical intermediate in synthesizing halo-substituted tetrahydroisoquinoline compounds . Its structural features—two iodine atoms in adjacent positions—likely influence its electronic properties, reactivity, and applications in coupling reactions or medicinal chemistry.
Properties
CAS No. |
857444-38-3 |
|---|---|
Molecular Formula |
C7H4I2O2 |
Molecular Weight |
373.91 g/mol |
IUPAC Name |
2,3-diiodobenzoic acid |
InChI |
InChI=1S/C7H4I2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |
InChI Key |
QGNWXTKXVFUTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)I)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2,5-Diiodobenzoic Acid
- Structure : Iodine at positions 2 and 3.
- Key Properties :
- Less potent than triiodinated analogs in inducing formative effects .
3,4-Diiodobenzoic Acid
- Structure : Iodine at positions 3 and 3.
- Key Properties :
- Priced between €9–€132 per gram, depending on purity and supplier .
3,5-Diiodobenzoic Acid
- Structure : Iodine at positions 3 and 4.
- Key Properties :
- Derivatives: 2-Amino-3,5-diiodobenzoic acid: Inactive in plant growth assays, contrasting with the active 2-chloro-3,5-diiodobenzoic acid .
2,3,5-Triiodobenzoic Acid
- Structure : Iodine at positions 2, 3, and 5.
- Key Properties :
4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic Acid
- Structure: Complex iodine substitution pattern with a phenoxy linkage.
- Key Properties :
Data Tables
Table 1: Physicochemical Comparison of Diiodobenzoic Acids
Research Findings and Contradictions
- Positional Isomerism Effects: Adjacent iodine substituents (e.g., 2,3-diiodo) may hinder reactivity compared to para-substituted analogs (e.g., 3,5-diiodo), as seen in the inactivity of 2-amino-3,5-diiodobenzoic acid versus the active chloro derivative .
- Triiodination vs. Diiodination :
- Synthetic Utility :
- 3,5-Diiodobenzoic acid is preferred in cross-coupling reactions due to its symmetric substitution pattern, enabling efficient synthesis of complex molecules .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-diiodobenzoic acid, and how can researchers validate purity?
- Methodological Answer : The synthesis of diiodobenzoic acid derivatives typically involves iodination of benzoic acid precursors. For this compound, electrophilic aromatic substitution using iodine monochloride (ICl) in acidic media is a common approach. Post-synthesis, purity can be validated via melting point analysis (compare with literature values, e.g., 183–187°C for analogous diiodo derivatives ), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (noting characteristic I-induced splitting patterns) are critical for structural confirmation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combined spectroscopic and computational methods are recommended. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). X-ray crystallography using programs like SHELXL or WinGX/ORTEP resolves crystal packing and iodine-heavy atom interactions. Density functional theory (DFT) calculations predict electronic properties, such as charge distribution at iodine atoms, which influence reactivity in cross-coupling reactions .
Q. What are the key applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a precursor in palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) due to the reactivity of iodine substituents. For example, terminal alkynes can couple regioselectively at the iodine sites to form biaryl or alkyne-functionalized products. Researchers should optimize reaction conditions (catalyst loading, solvent polarity) using gas chromatography with electron capture detection (GC-ECD) to monitor electrophilic intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or anisotropic displacement ellipsoids may arise from polymorphism or experimental artifacts. Use the WinGX suite to reprocess raw diffraction data, applying restraints for iodine atoms to mitigate thermal motion overinterpretation. Compare results with databases like the Cambridge Structural Database (CSD) to identify outliers. Refinement protocols in SHELXL, such as employing TWIN or HKLF5 commands, address twinning or incomplete data .
Q. What strategies mitigate contradictions in spectroscopic vs. computational data for iodine-containing benzoic acids?
- Methodological Answer : Discrepancies between experimental NMR shifts and DFT-predicted values often stem from solvent effects or relativistic effects in iodine. Use explicit solvent models in computational workflows (e.g., COSMO-RS) and include spin-orbit coupling in DFT calculations. Validate with solid-state NMR or X-ray absorption spectroscopy (XAS) to probe iodine’s local electronic environment .
Q. How can researchers elucidate the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer : Mechanistic studies require a combination of kinetic isotope effect (KIE) analysis and computational modeling. Track reaction progress via in situ Raman spectroscopy to monitor iodine displacement. Use retrosynthesis tools (e.g., Reaxys or Pistachio models ) to propose intermediates, and validate with trapping experiments (e.g., adding radical scavengers like TEMPO). Transition-state modeling with Gaussian or ORCA software identifies rate-determining steps .
Data Analysis and Reporting
Q. How should researchers address variability in reported bioactivity data for this compound complexes?
- Methodological Answer : Variability may arise from differences in complexation stoichiometry (e.g., 1:1 vs. 2:1 host-guest ratios). Use isothermal titration calorimetry (ITC) to quantify binding constants rigorously. Cross-validate with UV-Vis titration and circular dichroism (CD) for chiral complexes. Report confidence intervals and replicate measurements (n ≥ 3) to enhance reproducibility .
Q. What frameworks ensure rigorous reporting of synthetic yields and analytical data?
- Methodological Answer : Adhere to the CRediT (Contributor Roles Taxonomy) framework for experimental details. Use standardized templates (e.g., ACS Organic Letters guidelines) to document reaction conditions, workup steps, and characterization data. For reproducibility, include raw spectral data in supplementary materials and deposit crystallographic data in the CSD or CCDC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
